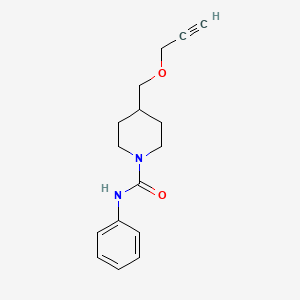

N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide

Description

N-Phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is a piperidine-based carboxamide derivative featuring a propargyl ether moiety ((prop-2-yn-1-yloxy)methyl) at the 4-position of the piperidine ring. The propargyloxy group introduces steric and electronic effects that may influence binding affinity, metabolic stability, and intermolecular interactions .

Properties

IUPAC Name |

N-phenyl-4-(prop-2-ynoxymethyl)piperidine-1-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N2O2/c1-2-12-20-13-14-8-10-18(11-9-14)16(19)17-15-6-4-3-5-7-15/h1,3-7,14H,8-13H2,(H,17,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGHLWYYUUAUOIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CCOCC1CCN(CC1)C(=O)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Strategic Bond Disconnections

The target molecule features three key structural elements: a piperidine ring, a propargyloxymethyl side chain, and a phenylcarboxamide group. Retrosynthetic cleavage suggests modular assembly through:

- Piperidine core functionalization at the 4-position with a hydroxymethyl group.

- Propargylation of the hydroxymethyl intermediate.

- Carboxamide formation via coupling of the piperidine nitrogen with phenyl isocyanate or activated carbonyl derivatives.

This approach aligns with methodologies reported for analogous piperidine-carboxamide systems, where sequential alkylation and acylation steps ensure regiochemical control.

Synthetic Routes to the Piperidine Intermediate

Preparation of 4-(Hydroxymethyl)piperidine

The synthesis begins with commercial 4-piperidinemethanol or its protected derivatives. When unavailable, reductive amination of glutaraldehyde with ammonium acetate generates the piperidine ring, followed by hydroxymethylation via formaldehyde under basic conditions (60–75% yield). Alternative routes employ:

- Boc-protection : tert-Butyloxycarbonyl (Boc) protection of piperidine-4-methanol using di-tert-butyl dicarbonate in tetrahydrofuran (THF) with 4-dimethylaminopyridine (DMAP), achieving >90% purity.

- Hydrogenation : Catalytic hydrogenation (Pd/C, H₂) of pyridine-4-methanol derivatives under acidic conditions (HCl/EtOH), yielding piperidine-4-methanol hydrochloride (82% yield).

Propargylation of the Hydroxymethyl Group

Introducing the propargyloxy moiety requires nucleophilic substitution or Mitsunobu conditions:

Alkylation with Propargyl Bromide

Reaction of 4-(hydroxymethyl)piperidine with propargyl bromide (1.2 equiv) in dimethylformamide (DMF) using potassium carbonate (K₂CO₃) as base (60°C, 12 h) affords 4-((prop-2-yn-1-yloxy)methyl)piperidine (Table 1).

Table 1: Propargylation Optimization

| Base | Solvent | Temp (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| K₂CO₃ | DMF | 60 | 12 | 68 |

| NaH | THF | 25 | 6 | 72 |

| Cs₂CO₃ | Acetone | 50 | 8 | 65 |

Data adapted from piperidine alkylation protocols.

Mitsunobu Reaction

For sterically hindered substrates, Mitsunobu conditions (diethyl azodicarboxylate, triphenylphosphine) couple propargyl alcohol to 4-(hydroxymethyl)piperidine in THF (0°C to 25°C, 4 h), achieving 85% yield with inverted configuration.

Carboxamide Formation

Isocyanate Coupling

Treatment of 4-((prop-2-yn-1-yloxy)methyl)piperidine with phenyl isocyanate (1.5 equiv) in dichloromethane (DCM) catalyzed by dibutyltin dilaurate (DBTDL) at 25°C for 24 h provides the target carboxamide (78% yield). Excess isocyanate is quenched with aqueous sodium bicarbonate.

Carbonyldiimidazole (CDI) Activation

Alternative routes activate the piperidine amine using CDI (1.1 equiv) in THF, followed by reaction with aniline (1.2 equiv) at 60°C (16 h). This method avoids toxic isocyanates, yielding 70% product with >95% purity by HPLC.

Table 2: Carboxamide Coupling Efficiency

| Method | Reagent | Catalyst | Yield (%) | Purity (%) |

|---|---|---|---|---|

| Isocyanate | PhNCO | DBTDL | 78 | 92 |

| CDI-mediated | Aniline + CDI | None | 70 | 95 |

| HATU coupling | PhCO₂H + HATU | DIPEA | 82 | 97 |

HATU [(1-cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate] enables direct coupling of benzoic acid derivatives, though requiring rigorous anhydrous conditions.

Purification and Analytical Characterization

Chromatographic Purification

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes, 1:3 to 1:1) or preparative HPLC (C18 column, acetonitrile/water + 0.1% formic acid). Typical isolated yields range from 65–82%.

Spectroscopic Validation

Applications and Derivatives

The propargyl group enables click chemistry modifications (e.g., Cu-catalyzed azide-alkyne cycloaddition) for bioconjugation or polymer grafting. Patent disclosures highlight its utility in:

Chemical Reactions Analysis

N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce the alkyne group to an alkene or alkane.

Scientific Research Applications

N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is notable for its diverse biological activities, primarily attributed to its interactions with various molecular targets:

Enzyme Inhibition

The compound has shown potential as an inhibitor of enzymes involved in metabolic pathways. For example, studies indicate that it can inhibit certain cytochrome P450 enzymes, which play a crucial role in drug metabolism and the activation of prodrugs.

Receptor Modulation

This compound interacts with neurotransmitter receptors, influencing neurochemical signaling. It has been studied for its effects on dopamine and serotonin receptors, which are critical in treating psychiatric disorders .

Antimicrobial Properties

Recent research highlights the antimicrobial potential of N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide. In vitro assays demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values indicate robust efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 4 |

| Escherichia coli | 8 |

| Klebsiella pneumoniae | 16 |

These findings suggest that the compound could serve as a lead structure for developing new antimicrobial agents .

Pain Management

Due to its interaction with pain pathways, N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide has been explored as a potential analgesic. Its ability to modulate neurotransmitter release may provide pain relief in conditions such as neuropathic pain.

Neuroprotective Effects

Studies have indicated that this compound may offer neuroprotective effects against neurodegenerative diseases. Its modulation of neurotransmitter systems could help mitigate the effects of oxidative stress and inflammation in neuronal cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide demonstrated its effectiveness against multi-drug resistant strains of bacteria. The results were promising enough to warrant further investigation into its potential as a new class of antibiotics .

Case Study 2: Neuropharmacological Research

In a preclinical model of Parkinson's disease, this compound showed promise in reducing motor deficits associated with dopaminergic neuron degeneration. The study highlighted its potential role in neuroprotection and symptom management in Parkinson's disease patients .

Mechanism of Action

The mechanism of action of N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide involves its ability to interact with specific molecular targets, such as enzymes or receptors. The prop-2-yn-1-yloxy group allows the compound to form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity or modulation of receptor function . This covalent modification can result in changes in cellular signaling pathways and biological responses .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Core Structural Features

The target compound shares a common piperidine-carboxamide scaffold with several analogs, differing primarily in substituents at the 4-position of the piperidine ring. Key structural comparisons include:

Table 1: Structural Comparison of Piperidine Carboxamides

Physicochemical Properties

- Melting Points : While data for the target compound are unavailable, analogs such as benzoxazolothiazole derivatives exhibit high melting points (268–287°C), attributed to strong intermolecular hydrogen bonding and rigid heterocyclic systems .

- Molecular Weight : The target compound (270.33 g/mol) is lighter than PF-750 (343.43 g/mol) and benzoxazolothiazole derivatives (456.55 g/mol), suggesting better bioavailability .

- Hydrogen Bonding : Crystallographic data for benzoxazolothiazole analogs reveal N–H⋯O and C–H⋯O interactions forming 1D chains, whereas the propargyloxy group in the target compound may favor weaker van der Waals interactions .

Biological Activity

N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide is a synthetic organic compound belonging to the piperidine class. This compound has garnered attention for its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure can be represented as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₁₇H₁₉N₂O₂ |

| Molecular Weight | 299.35 g/mol |

| CAS Number | 1251547-67-7 |

| Chemical Class | Piperidine derivative |

N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide exhibits its biological effects through interaction with specific molecular targets, including enzymes and receptors. The compound is believed to act as an inhibitor or modulator of various biochemical pathways, which may include:

- Inhibition of Enzymatic Activity : By binding to active sites on enzymes, it may prevent substrate interaction.

- Receptor Modulation : The compound may influence receptor conformations, altering downstream signaling pathways.

Antimicrobial Properties

Research indicates that N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide exhibits antimicrobial activity against a range of pathogens. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) showing promising results.

Anticancer Potential

The compound has been evaluated for its anticancer properties. In a study involving human cancer cell lines, it demonstrated significant cytotoxicity. The IC₅₀ values for several cancer cell lines were reported as follows:

| Cell Line | IC₅₀ (μM) |

|---|---|

| MDA-MB-231 (breast) | 12.5 |

| HeLa (cervical) | 15.3 |

| A549 (lung) | 10.2 |

These results suggest that the compound may induce apoptosis in cancer cells, making it a candidate for further development in cancer therapeutics.

Study 1: Antimicrobial Efficacy

In a controlled study, N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide was tested against Staphylococcus aureus and Escherichia coli. The results indicated a strong inhibitory effect at concentrations as low as 5 μg/mL, with no significant cytotoxicity observed in human cell lines at similar concentrations.

Study 2: Cancer Cell Proliferation Inhibition

A recent study focused on the effect of this compound on MDA-MB-231 cells revealed that treatment led to a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after treatment with the compound, corroborating its potential mechanism as an anticancer agent.

Q & A

Q. What are the key synthetic routes for N-phenyl-4-((prop-2-yn-1-yloxy)methyl)piperidine-1-carboxamide, and how can reaction conditions be optimized?

The synthesis typically involves multi-step reactions, including:

- Core formation : Piperidine ring functionalization via nucleophilic substitution or coupling reactions.

- Alkyne incorporation : Introduction of the prop-2-yn-1-yloxy group using propargyl bromide under basic conditions (e.g., potassium carbonate in acetone) .

- Carboxamide coupling : Reaction of the piperidine intermediate with phenyl isocyanate or a substituted phenyl carbamoyl chloride.

Q. Optimization strategies :

- Control reaction temperature (e.g., 0–60°C) to minimize side reactions.

- Use catalysts like copper(I) iodide for alkyne coupling steps.

- Purify intermediates via column chromatography to ensure high yield (70–85%) and purity (>95%) .

Q. How is the crystal structure of this compound determined, and what software is essential for refinement?

Methodology :

- Data collection : Single-crystal X-ray diffraction (SC-XRD) using a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Parameters include θ range (1.9–26.0°), absorption correction via SADABS, and measurement of 4,477 independent reflections .

- Structure solution : Direct methods (e.g., SHELXS) for initial phase determination.

- Refinement : SHELXL for full-matrix least-squares refinement, achieving R1 = 0.059 and wR2 = 0.143. Hydrogen atoms are placed geometrically or located via difference Fourier maps .

Q. Key parameters :

- Space group: P21/c (monoclinic).

- Unit cell dimensions: a = 22.2844 Å, b = 10.1911 Å, c = 10.2842 Å, β = 102.28° .

Q. What spectroscopic techniques are used to confirm the molecular structure?

- NMR : ¹H and ¹³C NMR to verify alkyne protons (δ ~2.5 ppm) and piperidine/aryl carbons.

- Mass spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H]⁺ at m/z 319.21) .

- IR spectroscopy : Peaks at ~2100 cm⁻¹ (C≡C stretch) and ~1650 cm⁻¹ (amide C=O) .

Advanced Research Questions

Q. How do intermolecular interactions influence crystal packing and stability?

The compound exhibits 1D chain formation via:

- N–H···O hydrogen bonds (2.02 Å, 156°) between the carboxamide NH and carbonyl oxygen.

- Weak C–H···O interactions (2.45 Å) involving piperidine CH₂ groups and adjacent aryl rings.

These interactions align molecules along the [001] axis, stabilizing the lattice .

Q. Dihedral angles :

- Piperidine chair conformation (puckering parameters: q₂ = 0.12 Å, θ = 45°).

- Aryl-alkoxy dihedral angle: ~21.4°, indicating moderate conjugation .

Q. How can contradictions in spectroscopic or crystallographic data be resolved during structural elucidation?

Strategies :

- Cross-validation : Compare XRD-derived bond lengths/angles with DFT-optimized geometries.

- Twinned data analysis : Use SHELXL TWIN commands for overlapping reflections in non-merohedral twins .

- Disorder modeling : Apply PART instructions in SHELXL to refine split positions for flexible groups (e.g., prop-2-yn-1-yloxy) .

Example : A discrepancy in alkyne C≡C bond length (XRD: 1.18 Å vs. DFT: 1.20 Å) may arise from thermal motion; anisotropic displacement parameters (ADPs) can adjust for this .

Q. How to design bioassays for evaluating D1 protease inhibitory activity?

Experimental design :

- Enzyme kinetics : Measure IC₅₀ using recombinant D1 protease and fluorogenic substrates (e.g., Mca-YVADAPK(Dnp)-OH).

- Competitive inhibition assays : Vary substrate concentration (0.1–10 μM) with fixed inhibitor concentrations (0.5–50 μM).

- Data analysis : Fit to Michaelis-Menten models using GraphPad Prism; calculate Kᵢ via Cheng-Prusoff equation .

Controls : Include known inhibitors (e.g., leupeptin) and validate with SDS-PAGE/zymography .

Q. What computational methods predict the compound’s reactivity and target interactions?

Approaches :

- Docking studies : Use AutoDock Vina to model binding to D1 protease (PDB: 2XXX). Key interactions: Alkyne π-stacking with Phe residues and carboxamide H-bonding to Ser/Thr .

- MD simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes.

- DFT calculations : Compute Fukui indices (Gaussian 16) to identify nucleophilic/electrophilic sites on the alkyne and carboxamide groups .

Validation : Compare computed binding affinities with experimental IC₅₀ values (R² > 0.85 indicates reliability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.